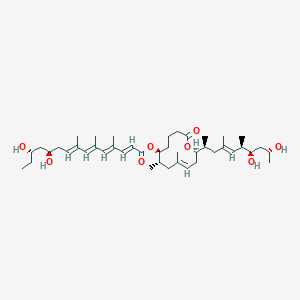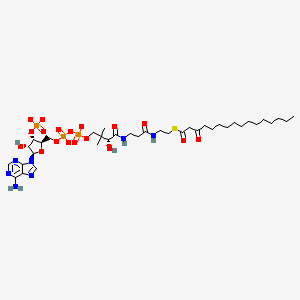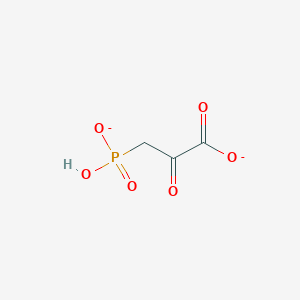
Canrenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Canrenoic acid potassium salt, also known as potassium canrenoate, is a potassium salt of canrenoic acid. It is an aldosterone antagonist belonging to the spirolactone group. This compound is a prodrug, meaning it is metabolized in the body to produce the active metabolite canrenone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of canrenoic acid potassium salt involves the reaction of canrenoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where canrenoic acid is dissolved in water and then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of canrenoic acid potassium salt follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Canrenoic acid potassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of canrenoic acid potassium salt. These products have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
Canrenoic acid potassium salt has several scientific research applications, including:
Mechanism of Action
Canrenoic acid potassium salt exerts its effects by antagonizing aldosterone receptors. It is metabolized in the body to produce canrenone, which binds to aldosterone receptors and inhibits their activity. This leads to a decrease in the effects of aldosterone, such as sodium retention and potassium excretion .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to canrenoic acid potassium salt include:
Spironolactone: Another aldosterone antagonist that is also metabolized to canrenone.
Eplerenone: A selective aldosterone antagonist with a similar mechanism of action.
Canrenone: The active metabolite of canrenoic acid potassium salt and spironolactone.
Uniqueness
Canrenoic acid potassium salt is unique in that it is the only clinically used antimineralocorticoid available for parenteral administration (specifically intravenous) as opposed to oral administration . This makes it particularly useful in clinical settings where intravenous administration is preferred.
Properties
Molecular Formula |
C22H29O4- |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/p-1/t16-,17+,18+,20+,21+,22-/m1/s1 |
InChI Key |
PBKZPPIHUVSDNM-WNHSNXHDSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[5-(Aminomethyl)-3-furyl]methyl phosphate](/img/structure/B1263361.png)

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)](/img/structure/B1263365.png)




